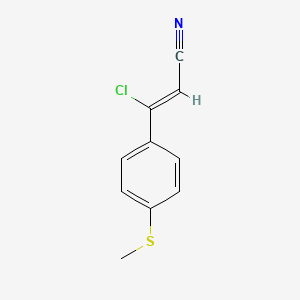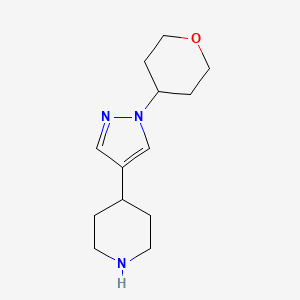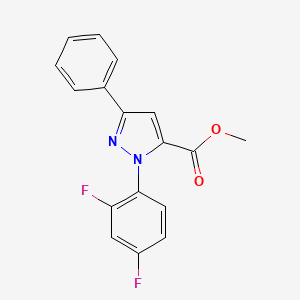
6-(Difluoromethyl)pyrimidin-4-amine
概要
説明
“6-(Difluoromethyl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1706464-15-4 . It has a molecular weight of 145.11 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H5F2N3/c6-5(7)3-1-4(8)10-2-9-3/h1-2,5H, (H2,8,9,10) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrimidinamine derivatives are known to undergo various reactions. For instance, they can participate in a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with saturated ketones .Physical And Chemical Properties Analysis
“this compound” is a powder that should be stored at room temperature .科学的研究の応用
Antihypertensive Activity
6-(Difluoromethyl)pyrimidin-4-amine derivatives exhibit notable antihypertensive activity. A study involving a series of 51 derivatives, including compounds like 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, demonstrated their ability to lower blood pressure in hypertensive rats. These compounds achieved normotensive levels at oral doses of 10-50 mg/kg, showcasing their potential in hypertension management (Bennett et al., 1981).
Quantum Chemical Characterization
The hydrogen bonding sites in pyrimidine compounds derivatives have been characterized using quantum chemistry methods. This includes 4-(4-fluorophenyl)-6-(furan-2-yl) pyrimidin-2-amine and similar derivatives. The study identified major hydrogen bonding sites in these pyrimidine derivatives, crucial for understanding their chemical behavior and interactions (Traoré et al., 2017).
Organocatalytic Addition and Rearrangement
Research on 4-(trifluoromethyl)pyrimidin-2(1H)-ones, closely related to this compound, reveals insights into their reactivity. These compounds undergo organocatalytic addition and rearrangement, demonstrating the influence of structural variation on their chemical properties. Such studies provide a deeper understanding of the reactivity patterns of these compounds (Sukach et al., 2014).
Synthesis of Trifluoromethylated Analogues
The synthesis of new trifluoromethylated analogues of 4,5‐dihydroorotic acid has been achieved using 4-(trifluoromethyl)pyrimidin-2(1H)-ones. This research is significant for developing new compounds with potential applications in various fields, including pharmaceuticals (Sukach et al., 2015).
Synthesis of Highly Functionalized Pyrimidine Derivatives
A study on the synthesis of highly functionalized pyrimidine derivatives using microwave-assisted processes demonstrates the versatility and efficiency of these methods in creating various pyrimidine compounds. This research is vital for the rapid and diverse functionalization of pyrimidines in pharmaceutical applications (Hartung et al., 2006).
Inhibitory Activity Against Ser/Thr Kinases
7-Substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, similar in structure to this compound, have been synthesized and evaluated for their inhibitory activity against serine/threonine kinases. This research highlights the potential of these compounds in therapeutic applications, particularly in targeting specific kinases (Deau et al., 2013).
作用機序
Target of Action
The primary target of 6-(Difluoromethyl)pyrimidin-4-amine is the mitochondrial complex I . This compound acts as an inhibitor of the electron transport process in this complex .
Mode of Action
this compound interacts with the mitochondrial complex I, inhibiting the electron transport process . This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species .
Pharmacokinetics
It is known that fluoroalkyl sulfur groups, such as the difluoromethyl group in this compound, can greatly improve the lipophilic pharmacokinetic properties of drug molecules .
Result of Action
The result of this compound’s action is a disruption in the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species . This can lead to cell death, making this compound effective as a fungicide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy can be influenced by the presence of other compounds, the pH of the environment, and the temperature . .
Safety and Hazards
生化学分析
Biochemical Properties
6-(Difluoromethyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and nucleic acids. The compound is known to inhibit enzymes involved in pyrimidine metabolism, thereby affecting the synthesis of nucleotides. This interaction is crucial for its application in research related to cancer and antiviral therapies .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases. Additionally, it affects the expression of genes involved in cell cycle regulation and DNA repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of target enzymes, leading to their inhibition. This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, including the upregulation of detoxifying enzymes and stress response proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and antiviral activity. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes. The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific membrane transporters. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and nucleic acids. Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific cellular compartments .
特性
IUPAC Name |
6-(difluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-5(7)3-1-4(8)10-2-9-3/h1-2,5H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCQLABRJGVROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



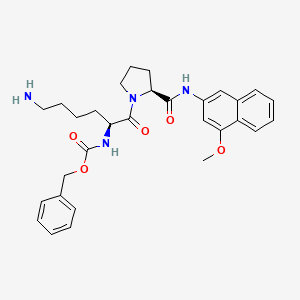


![tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1434659.png)
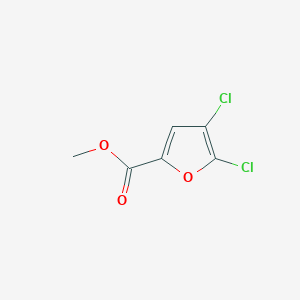

![(1R)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1434662.png)
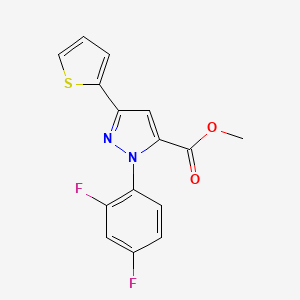
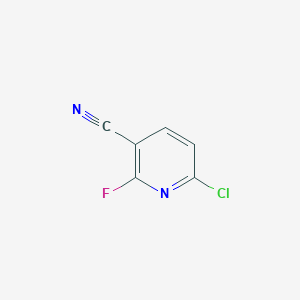
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B1434669.png)

